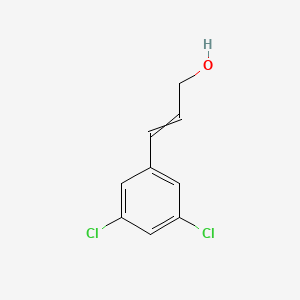

3-(3,5-Dichlorophenyl)prop-2-en-1-ol

描述

3-(3,5-Dichlorophenyl)prop-2-en-1-ol is an organic compound featuring a propenol backbone substituted with a 3,5-dichlorophenyl group. The compound’s hydroxyl and conjugated alkene groups suggest reactivity in oxidation, hydrogen bonding, and electrophilic addition, which may influence its biological or industrial utility .

属性

IUPAC Name |

3-(3,5-dichlorophenyl)prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h1-2,4-6,12H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTVBRBMNZFXJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structurally Similar Compounds

Chalcone Derivatives

The chalcone analog (E)-3-(3,5-dichloro-2-hydroxyphenyl)-1-phenylprop-2-en-1-one (synthesized via Claisen-Schmidt condensation) shares structural similarities but replaces the hydroxyl group at the propenol position with a ketone. Key distinctions include:

- Functional Groups : The ketone in the chalcone derivative enhances electrophilicity, whereas the hydroxyl group in 3-(3,5-dichlorophenyl)prop-2-en-1-ol facilitates hydrogen bonding.

- Synthesis: The chalcone was synthesized using 3,5-dichloro-2-hydroxybenzaldehyde and acetophenone under basic conditions, whereas this compound would likely require aldehyde reduction or allylic alcohol formation pathways .

- Biological Activity : The chalcone exhibited antioxidant activity (IC₅₀ = 42.5 μM in DPPH assays), suggesting that the hydroxyl group in this compound might confer similar or enhanced radical-scavenging properties .

Urea-Based Dichlorophenyl Compounds

Several 3-(dichlorophenyl)-1,1-dimethylurea analogs (e.g., 3-(3,5-dichlorophenyl)-1,1-dimethylurea) are documented as herbicides and analytical standards. Comparisons include:

- Applications: Urea derivatives are widely used as herbicides (e.g., diuron), whereas propenol derivatives may prioritize antioxidant or pharmaceutical applications .

Alkene-Substituted Dichlorophenyl Compounds

The compound 3-(3,5-dichlorophenyl)-2-methyl-1-propene (C₁₀H₁₀Cl₂, molar mass 201.09 g/mol) shares the dichlorophenyl and alkene groups but lacks the hydroxyl group. Key differences:

- Reactivity : The methyl-propene structure favors polymerization or electrophilic addition, while the hydroxyl group in the target compound may direct reactivity toward oxidation or esterification.

- Physical Properties : The absence of a hydroxyl group reduces polarity, likely increasing hydrophobicity compared to this compound .

Data Tables

Table 1. Structural and Functional Comparison

Research Findings and Implications

- Antioxidant Potential: The chalcone derivative’s DPPH radical-scavenging activity (IC₅₀ = 42.5 μM) suggests that this compound, with its free hydroxyl group, could exhibit comparable or superior antioxidant properties .

- Herbicidal Activity: Urea analogs highlight the role of halogenation in enhancing bioactivity, though their mechanisms differ from propenol derivatives due to functional group disparities .

- Structural Insights : The absence of crystallographic data for this compound underscores the need for advanced characterization (e.g., X-ray diffraction using SHELX programs) to confirm stereochemistry and intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。